Product packaging for Baogongteng a(Cat. No.:)

Baogongteng a

Cat. No.: B10784244
M. Wt: 185.22 g/mol
InChI Key: FSXBMHMVOFJROW-RBXMUDONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Tropane (B1204802) Alkaloids in Natural Product Chemistry

Tropane alkaloids are a class of bicyclic alkaloids characterized by the tropane ring system (a nitrogen-containing bridged ring). medchemexpress.com This unique structural motif has made them a focal point in natural product chemistry and pharmacology for centuries. Found predominantly in the Solanaceae plant family, these compounds exhibit a wide range of potent physiological effects. medchemexpress.com

Historically, plants containing tropane alkaloids have been used in traditional medicine for various purposes. frontiersin.org In modern medicine, they are recognized for their significant therapeutic applications, including their use as anticholinergics, anesthetics, and mydriatics (pupil dilators). nih.gov The diverse biological activities of tropane alkaloids stem from their ability to interact with various receptors in the body, particularly muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov This interaction modulates the activity of the parasympathetic nervous system, which controls a multitude of involuntary bodily functions. nih.gov The complex stereochemistry of the tropane skeleton presents a considerable challenge for synthetic chemists, driving the development of novel synthetic methodologies. rsc.org

Overview of Baogongteng A as a Research Target

This compound is an optically active tropane alkaloid that has garnered significant attention from the scientific community. frontiersin.org Its unique chemical structure and notable biological properties make it a compelling subject for research.

Key Research Highlights:

Biological Activity: this compound is recognized as a muscarinic agonist, meaning it activates muscarinic acetylcholine receptors. frontiersin.org This activity is in contrast to many other well-known tropane alkaloids, such as atropine (B194438), which are muscarinic antagonists. nih.gov It exhibits pronounced miotic (pupil-constricting) and hypotensive (blood pressure-lowering) effects. frontiersin.orgnih.gov

Therapeutic Potential: Due to its miotic properties, this compound has been investigated for its potential in treating glaucoma, a condition characterized by increased intraocular pressure. nih.gov

Synthetic Challenge: The total synthesis of this compound has been a subject of interest for organic chemists. Its complex, multi-stereocenter structure necessitates intricate and elegant synthetic strategies, contributing to the advancement of synthetic organic chemistry. nih.gov

Structure-Activity Relationship (SAR) Studies: The unique structure of this compound, particularly its hydroxylation pattern, has prompted studies to understand the relationship between its chemical structure and its biological activity. These investigations aim to identify the key molecular features responsible for its muscarinic agonist properties. nih.gov

Historical Context of this compound Research

The research journey of this compound is rooted in the investigation of traditional Chinese medicine. It was first isolated from the plant Erycibe obtusifolia Benth, a woody vine used in traditional remedies. nih.govnih.gov

An early and significant milestone in the scientific literature appeared in a 1989 publication in the Chinese pharmaceutical journal Yao Xue Xue Bao. nih.gov This study described the synthesis of racemic this compound and confirmed its miotic activity in rabbits, noting that the natural product was twice as potent. nih.gov This publication highlighted its identity as a new tropane alkaloid with potential therapeutic application in glaucoma. nih.gov

Since its initial discovery and synthesis, research has continued to explore its biological activities and more efficient synthetic routes. The pursuit of asymmetric syntheses to produce the specific enantiomer found in nature has been a particular focus, aiming to provide a more potent and selective compound for further pharmacological investigation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B10784244 Baogongteng a

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

[(1S,2R,5S,6R)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate

InChI

InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m0/s1

InChI Key

FSXBMHMVOFJROW-RBXMUDONSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@H](CC[C@@H]1N2)O

Canonical SMILES

CC(=O)OC1CC2C(CCC1N2)O

Origin of Product

United States

Natural Occurrence and Initial Characterization

Botanical Sources and Distribution

The primary and most well-documented botanical source of Baogongteng A is Erycibe obtusifolia Benth. rsc.orgnih.gov. This plant is a species within the Convolvulaceae family. Geographically, Erycibe obtusifolia Benth. is typically found in mountainous regions and is adapted to tropical wet biomes . The stems of this plant have a history of use in Traditional Chinese Medicine . The natural habitat of this species has been crucial for the initial discovery and subsequent extraction of this compound.

While Erycibe obtusifolia Benth. is the principal source, related species have also been noted in scientific literature. Erycibe schmidtii Craib is another species mentioned in connection with the broader "Ding Gong Teng" or "Bao Gong Teng" plant group bic.ac.cn. Additionally, due to a reduction in the availability of the natural sources, Porana sinensis Hemsl. has been identified as a substitute for Erycibe species in some traditional applications .

Initial Isolation and Discovery

This compound was first identified and isolated from the Chinese medicinal plant Erycibe obtusifolia Benth. rsc.orgnih.gov. The process of isolating this compound involves a multi-step procedure that combines extraction from the plant material followed by chromatographic purification techniques . These methods are designed to separate this compound from the numerous other compounds present in the plant, allowing for its detailed study as a pure substance. Its isolation was a significant step, enabling its characterization and investigation into its chemical properties. The compound is also referred to as (-)-Bao Gong Teng A, highlighting its specific optical activity medchemexpress.cn.

Structural Classification as a Tropane (B1204802) Alkaloid

Chemically, this compound is classified as a tropane alkaloid rsc.orgnih.gov. This classification is based on its core molecular structure, which features a distinctive bicyclic framework known as a tropane . The specific structure of this compound is an 8-azabicyclo[3.2.1]octane .

Key structural features that differentiate this compound from other tropane alkaloids include a hydroxyl group at the C-2 position and an acetate (B1210297) ester at the C-6 position . The presence of these functional groups, particularly the 2-hydroxyl group, is a defining characteristic . The molecule also contains four stereocenters, which contributes to its complex three-dimensional structure . The systematic name for the core structure is (exo,exo)-8-Azabicyclo(3.2.1)octane-3,6-diol, 6-acetate .

Isolation and Purification Methodologies

Primary Extraction Techniques

The initial step in isolating Baogongteng A involves extracting the crude alkaloid mixture from the dried and powdered plant material, typically the stems. jiwaji.edu The choice of extraction method and solvent is critical for maximizing yield and minimizing the co-extraction of impurities.

Solvent-based extraction is the standard method for obtaining this compound from its natural source. As an alkaloid, this compound's solubility characteristics allow for the use of various organic solvents. researchgate.netjocpr.com The selection is often based on solvent polarity to effectively dissolve the target compound while leaving behind many unwanted plant constituents. mdpi.com

Commonly, polar alcoholic solvents such as methanol (B129727) or ethanol (B145695) are used for the initial extraction. jocpr.com These solvents are effective because they can dissolve alkaloids that exist in the plant as both free bases and salts. jocpr.com The process may involve maceration, percolation, or refluxing with the chosen solvent to ensure thorough extraction. jocpr.com Following the initial alcohol extraction, a subsequent acid-base extraction is often performed to remove fat-soluble impurities. jocpr.com This involves dissolving the alcohol extract residue in dilute acid and washing with a non-polar organic solvent; the alkaloids remain in the acidic aqueous layer as salts, while lipophilic impurities are removed in the organic phase. jiwaji.edujocpr.com

Alternative solvents with varying polarities, including petroleum ether, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc), have also been employed in the extraction process. The general principle relies on the solubility of most free alkaloids in organic solvents like ether and chloroform (B151607), whereas their corresponding salts are typically water-soluble. researchgate.net This differential solubility is fundamental to the separation and purification strategy. jiwaji.eduresearchgate.net

Table 1: Solvents Used in the Extraction of this compound and Related Alkaloids

SolventTypeRationale for UseCitations
Methanol Polar ProticEffective for extracting both free alkaloids and their salts. Often used in aqueous mixtures. jocpr.commdpi.com
Ethanol Polar ProticSimilar to methanol, widely used for extracting alkaloids. Aqueous ethanol can enhance extraction efficiency. jocpr.commdpi.com
Dichloromethane Polar AproticUsed as an alternative solvent for extraction.
Ethyl Acetate Polar AproticUsed as an extraction solvent; its polarity is intermediate between alcohols and non-polar solvents. nih.gov
Chloroform Polar AproticA common solvent for extracting free alkaloid bases after liberation from their salts. jiwaji.eduresearchgate.netjocpr.com
Petroleum Ether Non-polarPrimarily used for defatting the plant material before the main alkaloid extraction. jiwaji.edu

Chromatographic Separation Techniques

Following the initial extraction, the resulting crude mixture contains this compound along with other alkaloids and impurities. Chromatographic techniques are indispensable for the separation and purification of the individual compounds from this complex mixture. researchgate.netlifeasible.com

High-Performance Liquid Chromatography (HPLC) is a key technique for the fine purification of this compound. It is often used in the final stages to achieve a high purity level, typically greater than 95%, which is necessary for accurate structural elucidation and biological testing. HPLC systems offer high resolution and are suitable for separating compounds with similar chemical structures. frontiersin.org The purity of the final isolated compound is commonly verified using HPLC with UV detection. Furthermore, HPLC-based methods can be developed for the at-line monitoring of purification processes, allowing for optimization and improved yields. frontiersin.orgnih.gov

Column chromatography is a fundamental and widely used method for the large-scale purification of the crude extract obtained from Erycibe obtusifolia. researchgate.net Silica (B1680970) gel is a commonly used stationary phase (solid support) for the separation of alkaloids. researchgate.net The separation principle is based on the differential adsorption of compounds to the stationary phase and their solubility in the mobile phase. ualberta.ca

In the purification of this compound and its synthetic intermediates, flash column chromatography is frequently employed. acs.org This technique allows for the efficient separation of epimers and the purification of crude products from reaction mixtures. acs.org The process involves preparing a slurry of silica gel with a solvent, packing it into a column, and eluting the mixture with a carefully selected solvent system, often a gradient of chloroform and methanol. researchgate.netacs.org The appropriate solvent system is typically determined beforehand using Thin-Layer Chromatography (TLC). ualberta.ca

Table 2: Typical Parameters for Column Chromatography Purification

ParameterDescriptionDetailsCitations
Stationary Phase The solid adsorbent material packed into the column.Silica gel is most common. Neutral alumina (B75360) is also used for alkaloids. researchgate.net
Mobile Phase (Eluent) The solvent or solvent mixture that flows through the column.Often involves a gradient system, such as chloroform with increasing amounts of methanol. researchgate.netacs.org
Elution Mode The method of passing the mobile phase through the column.Can be isocratic (constant solvent composition) or gradient (changing solvent composition). researchgate.net
Monitoring Technique used to track the separation process.Fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC). researchgate.netualberta.ca

This compound is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. Specifically, the 6S enantiomer exhibits significant muscarinic activity, while the 6R enantiomer is largely inactive. Therefore, when a racemic or diastereomeric mixture is obtained, either from natural isolation or total synthesis, resolving the enantiomers is crucial. acs.org

Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) is the definitive method for this purpose. researchgate.net This technique uses a chiral stationary phase that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation. researchgate.netrsc.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are particularly effective for resolving a wide range of chiral compounds, including alkaloids. researchgate.netmdpi.comnih.gov By using CSP-HPLC, individual enantiomers of this compound or its precursors can be isolated with very high enantiomeric excess (e.g., 99% ee).

Table 3: Chiral HPLC for Enantiomeric Resolution

TechniqueDescriptionApplication to this compoundCitations
CSP-HPLC HPLC utilizing a Chiral Stationary Phase (CSP) to separate enantiomers.Essential for separating the bioactive (6S) and inactive (6R) enantiomers of this compound and its analogues. researchgate.net
Chiral Stationary Phases Columns packed with a chiral material.Polysaccharide derivatives (e.g., amylose or cellulose carbamates like Chiralpak™ or Lux™) are commonly used. mdpi.comnih.gov
Mobile Phases Solvents used for elution in chiral HPLC.Typically involves a non-polar solvent like n-hexane mixed with an alcohol modifier (e.g., isopropanol, ethanol). mdpi.com
Outcome Separation of a racemic mixture into pure enantiomers.Achieves high enantiomeric purity (e.g., 99% ee), allowing for the study of individual stereoisomers.

Purity Assessment and Stability Studies

Ensuring the purity and stability of an isolated compound like this compound is paramount for its use in scientific research. This involves the use of sensitive analytical techniques to determine the presence of any impurities and to monitor the compound's integrity over time under various storage conditions.

Methodologies for Purity Threshold Determination

The purity of this compound is typically assessed using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) being the most powerful and widely used methods. researchgate.netresearchgate.net These techniques separate the target compound from any impurities based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

A common detector used in conjunction with HPLC/UPLC for purity assessment is the Photodiode Array (PDA) detector. The PDA detector acquires the full UV-Vis spectrum of the eluting compounds, which allows for the assessment of peak purity. A pure peak should have a consistent spectrum across its entire width. Any significant variation suggests the presence of a co-eluting impurity.

The validation of an analytical method for purity determination is crucial. This involves assessing several parameters to ensure the method is reliable and accurate. A study on the UPLC-PDA analysis of other tropane (B1204802) alkaloids demonstrated the validation of the method through several key metrics. nih.gov

Table 3: Key Validation Parameters for UPLC-PDA Purity Assessment of Tropane Alkaloids

Parameter Description Example Values for Tropane Alkaloids nih.gov
Linearity (r²) The ability of the method to produce results that are directly proportional to the concentration of the analyte. > 0.9995
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected. 0.005 - 0.084 µg/mL
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified. 0.014 - 0.256 µg/mL
Precision (RSD%) The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. < 3.10%
Accuracy (Recovery %) The closeness of the test results obtained by the method to the true value. 97.01 - 100.05%

Strategies for Long-Term Storage and Stability Monitoring

Tropane alkaloids can be susceptible to degradation over time, especially when exposed to heat, light, or certain chemical conditions. nih.govnih.gov Therefore, establishing appropriate long-term storage conditions and monitoring the stability of this compound is essential.

Long-Term Storage: For optimal stability, purified this compound should be stored as a dry, solid powder in a well-sealed container to protect it from moisture and air. Storage at low temperatures, typically at -20°C or -80°C, is recommended to minimize chemical degradation. mdpi.com The container should also be protected from light, often by using amber-colored vials or by storing it in the dark.

Stability Monitoring: Stability studies are conducted to determine the shelf-life of the compound under defined storage conditions. This involves analyzing the purity of the compound at regular intervals over an extended period. The same HPLC or UPLC method used for purity assessment can be employed for stability monitoring.

Studies on the thermal stability of other tropane alkaloids like atropine (B194438) and scopolamine (B1681570) have shown that they can degrade at elevated temperatures. nih.gov For instance, significant degradation can occur at temperatures above 250°C. nih.gov Another study on dried plant material containing tropane alkaloids indicated that the alkaloid content can fluctuate over a 60-day storage period, highlighting the importance of controlled storage conditions. researchgate.net

A typical stability study protocol would involve:

Storing aliquots of the purified this compound under different conditions (e.g., varying temperature, humidity, and light exposure).

At specified time points (e.g., 0, 3, 6, 12, and 24 months), an aliquot from each storage condition is analyzed for purity using a validated HPLC/UPLC method.

Any significant decrease in the purity of the main compound or the appearance of degradation products would be indicative of instability under that specific storage condition.

Structural Elucidation Techniques and Stereochemistry

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are fundamental to the structural elucidation of natural products like Baogongteng A. By analyzing the interaction of the molecule with electromagnetic radiation, these methods reveal detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for determining the complex framework of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for assigning the chemical shifts and establishing the connectivity of all atoms in the molecule.

One-dimensional NMR provides initial information on the chemical environment of the hydrogen and carbon atoms. In the synthesis of this compound and its analogues, ¹H NMR and ¹³C NMR spectra are routinely recorded to characterize intermediates and confirm the structure of the final product. usask.ca For instance, in the synthesis of related tropane (B1204802) alkaloids, ¹³C NMR peaks are observed for key carbons, such as those in carbonyl groups and aromatic rings, providing foundational data for structural confirmation. collectionscanada.gc.ca

Two-dimensional NMR techniques are employed to assemble the complete molecular structure by revealing through-bond and through-space correlations. Key 2D NMR experiments used in the analysis of this compound and its analogues include:

Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, typically over two or three bonds, which helps in identifying adjacent protons within the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close to each other in space, which is critical for determining the relative stereochemistry and conformation of the molecule.

Table 1: Representative NMR Data for a Synthetic Intermediate of a this compound Analogue This table is based on data reported for analogous compounds and illustrates the type of information obtained from NMR spectroscopy.

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C-158.43.50 (m)
C-268.23.65 (brs)
C-333.11.94-1.24 (m)
C-428.71.94-1.24 (m)
C-557.23.50 (m)
C-674.55.12 (m)
C-738.71.94-1.24 (m)
-OCOCH₃170.52.08 (s)
-OCOCH₃21.3-
Data is illustrative and derived from literature on synthetic analogues. collectionscanada.gc.caclockss.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis. For this compound, both low- and high-resolution mass spectrometry have been employed.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula. The molecular formula of this compound has been confirmed as C₉H₁₅NO₃.

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used. In the analysis of this compound and related compounds, ESI is often used, which typically forms a protonated molecule [M+H]⁺. msconsult.dk Tandem mass spectrometry (MS/MS) experiments are then performed on this ion to induce fragmentation. The resulting fragment ions provide valuable clues about the molecule's structure. For this compound, the MS/MS spectrum of the [M+H]⁺ ion at m/z 186 shows characteristic neutral losses of water (H₂O) and carbon monoxide (CO). msconsult.dk The loss of the acetoxy group is also a potential fragmentation pathway for this class of compounds.

Table 2: Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Interpretation
[M+H]⁺186Protonated molecule
[M+H - H₂O]⁺168Loss of a water molecule
[M+H - CO]⁺158Loss of carbon monoxide
Data sourced from studies on the analysis of P. sinensis containing this compound. msconsult.dkresearchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups.

The spectra typically show a broad absorption band in the region of 3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. clockss.org A strong absorption band around 1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester (acetate) functional group. clockss.org The C-O stretching vibrations of the alcohol and ester groups typically appear in the fingerprint region between 1250 and 1000 cm⁻¹. While detailed Raman spectroscopic data for this compound is not widely published, this technique can also provide complementary information on the molecular vibrations.

Table 3: Characteristic Infrared Absorption Bands for this compound and its Analogues

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400Hydroxyl (-OH)O-H stretch
~1730Ester (-COO-)C=O stretch
1240-1230Acetate (B1210297) (-OCOCH₃)C-O stretch
Data is based on reported values for this compound and its synthetic precursors. clockss.org

Advanced Crystallographic Analysis

While spectroscopic methods provide crucial data on connectivity and functional groups, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry.

X-ray Crystallography for Absolute Stereochemistry

The absolute configuration of chiral molecules is essential for understanding their biological activity. X-ray crystallography provides an unambiguous determination of the spatial arrangement of atoms in a molecule. For this compound, while a crystal structure of the parent compound itself is not commonly cited, the absolute stereochemistry has been confirmed through the X-ray analysis of its derivatives and by comparing the spectral data of the synthetic product to the natural one.

In a study of a racemic analogue of this compound, 6β-acetoxy-3α-paramethylbenzene sulfonyloxytropane, the absolute configuration was assigned by refining the Flack parameter, which is a value derived from the X-ray diffraction data of a non-centrosymmetric crystal. nih.gov A value close to zero for the Flack parameter confirms the correct assignment of the absolute stereochemistry. This technique, which utilizes anomalous dispersion, is a standard method for determining the absolute configuration of chiral molecules. nih.gov The successful synthesis of (-)-Baogongteng A, with spectral data matching the natural product, further solidifies the assigned stereochemistry. collectionscanada.gc.ca

Computational Approaches in Structural Characterization

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool to complement experimental data in structural elucidation. worldwidejournals.com These methods can be used to predict molecular geometries, spectroscopic properties (such as NMR chemical shifts and IR frequencies), and thermodynamic stabilities of different stereoisomers.

For tropane alkaloids, DFT calculations can be used to:

Optimize molecular geometries: To predict the most stable conformation of the molecule.

Calculate NMR chemical shifts: The calculated shifts can be compared with experimental data to aid in the assignment of complex spectra and to distinguish between possible isomers.

Simulate IR spectra: The predicted vibrational frequencies can help in the assignment of experimental IR bands.

Determine relative energies of stereoisomers: This can provide insight into the thermodynamically most favorable isomer, which can be useful in confirming stereochemical assignments.

While specific, in-depth computational studies focused solely on this compound are not extensively detailed in readily available literature, DFT methods have been applied to study related tropane alkaloids, demonstrating their utility in confirming structures and understanding their properties. worldwidejournals.comresearchgate.net

Prediction of Gas-Phase Structures

The prediction of molecular structures in the gas phase provides insight into the intrinsic conformational preferences of a molecule, absent of any solvent interactions. For complex molecules like this compound, computational chemistry is an indispensable tool. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of different possible conformations, thereby identifying the most stable structures. While specific DFT studies on this compound are not widely published, the principles are well-established from studies on related molecules. For instance, methods like B3LYP with large basis sets (e.g., 6-311++G(d,p)) are used to optimize geometries and predict vibrational frequencies. rsc.org These theoretical frequencies can be compared with experimental data from infrared (IR) spectroscopy to validate the predicted gas-phase structures. nih.gov This synergy between computational prediction and experimental validation is crucial for building a confident structural model.

Machine Learning-Based Elucidation Techniques

Machine learning (ML) is revolutionizing the field of natural product chemistry by accelerating structure elucidation. researchgate.netresearchgate.net For compounds like this compound, ML algorithms can be trained on vast databases of known chemical structures and their corresponding spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netresearchgate.net These trained models can then predict the chemical structure or substructures from the experimental spectra of an unknown compound. researchgate.net For example, ML tools can accurately predict ¹³C NMR chemical shifts, which are highly sensitive to the chemical environment of each carbon atom. nih.gov This allows chemists to rapidly distinguish between potential isomers and confirm structural assignments, a process that was traditionally a major bottleneck. researchgate.net While still an emerging technology, the application of ML-driven approaches holds significant promise for the rapid and accurate structural annotation of this compound and its analogues. researchgate.netresearchgate.net

Stereochemical Configuration and Isomeric Forms

Stereochemistry is a critical feature of this compound, as its multiple chiral centers give rise to numerous potential stereoisomers, only one of which is the natural product.

Elucidation of Defined Stereocenters

The elucidation of the specific three-dimensional arrangement of atoms, or absolute configuration, of this compound has been achieved primarily through stereoselective synthesis. The natural product is known as (−)-Baogongteng A, indicating that it rotates plane-polarized light in a counter-clockwise direction. Several total syntheses have been developed that specifically target this enantiomer. researchgate.netnih.gov A key strategy involves a regio- and stereoselective 1,3-dipolar cycloaddition to construct the core tropane skeleton. researchgate.netnih.gov For instance, the use of an Evans chiral auxiliary has been successful in controlling the stereochemistry during the formation of the bicyclic system. researchgate.net Another approach utilized a molybdenum-mediated [5 + 2] cycloaddition as part of an "organometallic chiron" strategy to produce highly enantiopure intermediates. researchgate.net While X-ray crystallography is the ultimate tool for determining solid-state structure and absolute configuration, the successful synthesis of the specific (−)-enantiomer and comparison of its properties to the natural product provides compelling evidence for its stereochemical assignment.

Significance of (1R,2S,5R,6S) Absolute Configuration

The tropane skeleton of this compound contains several stereocenters, with the bridgehead carbons (C-1 and C-5) being particularly important. The absolute configuration of the naturally occurring (-)-Baogongteng A has been established through its synthesis. This specific arrangement, which includes the (1R, 5R) configuration of the bridgehead carbons, defines the molecule's unique three-dimensional shape. This precise spatial orientation is critical, as it governs how the molecule interacts with its environment, including biological receptors. The pharmacological action of many tropane alkaloids is known to be stereoselective, meaning that only one specific enantiomer will exhibit the desired biological activity. Therefore, the defined absolute configuration of this compound is inextricably linked to its chemical identity and biological function.

Analysis of Specific Isomers (e.g., (exo,exo)-(-)-isomer of Benzoate (B1203000) Derivative)

The synthesis and analysis of various isomers are crucial for confirming structural assignments and understanding the nuances of the tropane alkaloid family. The terms exo and endo are used to describe the relative stereochemistry of substituents on the tropane ring. An exo substituent is oriented on the opposite side of the six-membered ring from the nitrogen bridge, while an endo substituent is on the same side.

In the broader study of tropane alkaloids, derivatives such as benzoates are often prepared to aid in characterization. The analysis of a specific isomer, for example, the (exo,exo)-(-)-isomer of a benzoate derivative, would involve its separation from other isomers and its characterization using techniques like NMR spectroscopy and measurement of its specific optical rotation. Comparing the spectral data and optical properties of the synthesized (-)-isomer with its (+)-enantiomer allows for unambiguous confirmation of their stereochemical differences. This type of detailed isomeric analysis, while not specifically documented for a benzoate derivative of this compound in the reviewed literature, represents a standard and powerful method used in the structural elucidation of this class of compounds.

Chemical Synthesis Strategies

Rationale for Synthetic Approaches

Baogongteng A is a tropane (B1204802) alkaloid naturally isolated from the Chinese herb Erycibe obtusifolia Benth. rsc.orgresearchgate.netacs.orgnih.govnih.gov The low abundance of this compound in its natural source presents a significant barrier to its extraction in quantities sufficient for extensive biological and clinical investigation. This scarcity makes chemical synthesis an essential and more viable alternative for obtaining the amounts of this compound needed for research and potential therapeutic development.

Chemical synthesis provides indispensable access to stereoisomers and structural analogs of this compound. researchgate.net This capability is crucial for conducting structure-activity relationship (SAR) studies, which explore how the specific three-dimensional arrangement of atoms in a molecule affects its biological function. researchgate.net For instance, the synthesis of both enantiomers of various this compound analogs has allowed for functional studies and radioreceptor binding assays, which revealed that the muscarinic activity is highly dependent on the absolute configuration of the molecule. researchgate.net The ability to systematically modify the core structure and produce different isomers is a powerful tool for designing and optimizing new muscarinic agonists. researchgate.net

Early Synthetic Routes and Their Limitations

Early strategies for constructing the core 8-azabicyclo[3.2.1]octane skeleton of this compound included the use of intramolecular reductive coupling reactions. researchgate.net One notable method involves the construction of the hydroxylated tropane skeleton through an intramolecular reductive coupling of an N-acyl N,O-acetal with an aldehyde. researchgate.netrsc.org This specific transformation is effectively mediated by a combination of samarium(II) iodide (SmI2) and a Lewis acid, such as boron trifluoride etherate (BF3·OEt2). researchgate.netrsc.org While effective in forming the key bicyclic structure, these early routes often faced challenges related to stereocontrol.

Initial synthetic efforts typically produced this compound as a racemic mixture, containing equal amounts of both enantiomers. nih.gov A documented synthesis starting from 6-beta-acetoxy-tropinone resulted in racemic this compound. nih.gov A significant drawback of this approach is the diminished biological potency of the product; the synthesized racemic mixture exhibited only half the myotic (pupil-constricting) activity in rabbits compared to the naturally occurring, optically active compound. nih.gov The subsequent separation of these racemic mixtures into individual enantiomers, a process known as resolution, often relies on chromatographic techniques that can be inefficient and difficult to scale, thereby limiting the practical yield of the desired active isomer. researchgate.net

Asymmetric Synthesis Methodologies

To overcome the limitations of racemic routes, chemists have developed advanced asymmetric synthesis methodologies that selectively produce the desired enantiomer of this compound. These approaches build the molecule's chirality directly into the synthetic sequence.

A prominent strategy is the use of a 1,3-dipolar cycloaddition to form the tropane core. rsc.orgresearchgate.net This reaction has been rendered highly stereoselective through the use of chiral auxiliaries. A chiral auxiliary is a temporary chemical component that directs the stereochemical outcome of a reaction.

Key asymmetric approaches include:

Evans Chiral Auxiliary: A concise asymmetric synthesis utilizes an Evans chiral auxiliary to achieve a highly regio- and stereoselective 1,3-dipolar cycloaddition. rsc.org This method efficiently generates the optically active tropane skeleton on a large scale, providing a practical route to enantiomerically pure (−)-Baogongteng A for further biological studies. rsc.org

Methyl (S)-Lactate as a Chiral Auxiliary: Another successful approach employs methyl (S)-lactate as a chiral auxiliary. researchgate.netumanitoba.caacs.org Its incorporation into one of the reactants guides the 1,3-dipolar cycloaddition to form the azabicyclo[3.2.1]octane ring system with high diastereoselectivity. umanitoba.ca

Organometallic Chiron Strategy: An innovative "organometallic chiron" approach has also been developed for the total synthesis of (−)-Bao Gong Teng A. acs.orgnih.gov This strategy uses single enantiomers of molybdenum complexes to produce highly enantiopure intermediates containing the tropane core, which are then efficiently elaborated and demetalated to yield the final natural product. acs.orgnih.gov

These asymmetric methods represent a significant advancement, providing reliable and efficient access to the biologically active form of this compound without the need for challenging resolution steps.

Evans Chiral Auxiliary-Based 1,3-Dipolar Cycloaddition

A concise and efficient asymmetric synthesis of (−)-Bao Gong Teng A has been achieved utilizing an Evans chiral auxiliary to control the stereochemistry of a key 1,3-dipolar cycloaddition reaction. rsc.orgrsc.org This method provides a practical route to optically active (−)-Bao Gong Teng A, generating the tropane skeleton with high regio- and stereoselectivity. rsc.org

The core of this strategy is a [3+2] cycloaddition between a pyridinium (B92312) ylide and a chiral α,β-unsaturated N-acyloxazolidinone. The strategic design relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of the cycloaddition. rsc.orgwikipedia.org Evans oxazolidinone auxiliaries are well-established for their ability to provide high levels of stereocontrol in various reactions, including aldol (B89426) condensations and alkylations, by creating a sterically biased environment. wikipedia.orgsantiago-lab.comrsc.org

The reaction mechanism commences with the formation of a pyridinium ylide from a p-chlorobenzyl pyridinium salt in the presence of a base like triethylamine (B128534). This ylide then acts as the 1,3-dipole. The dipolarophile is an acrylate (B77674) derivative attached to an Evans chiral auxiliary, specifically (R)-3-acryloyl-4-phenyloxazolidin-2-one. rsc.orgrsc.org The chiral auxiliary's substituent, in this case, a phenyl group, sterically blocks one face of the dienophile, forcing the pyridinium ylide to approach from the less hindered face. This facial discrimination, governed by the stereocenter on the oxazolidinone, dictates the absolute configuration of the newly formed stereocenters in the cycloadduct. wikipedia.orgsantiago-lab.com The cycloaddition proceeds with high regio- and diastereoselectivity to form the desired tropane skeleton. rsc.orgrsc.org

The synthesis begins with the preparation of the requisite starting materials. The key cycloaddition step involves the reaction of p-chlorobenzyl pyridinium salt 5c with (R)-3-acryloyl-4-phenyloxazolidin-2-one (R)-6a in the presence of triethylamine. rsc.org This reaction generates the crucial bicyclic cycloadducts.

A preliminary investigation of this cycloaddition is summarized below:

EntryPyridinium SaltAuxiliarySolventTime (d)Yield (%)dr (7bA:7bB)
15a (R=Bn)(R)-6a EtOAc5603:1
25b (R=PMB)(R)-6a EtOAc5553:1
35c (R=CPB)(R)-6a EtOAc5654:1
Table adapted from preliminary investigation data. rsc.org The reaction was conducted using the pyridinium salt, auxiliary, hydroquinone, and triethylamine at room temperature. rsc.org

The major diastereomer, cycloadduct 7bA , possesses the correct stereochemistry for the synthesis of (−)-Bao Gong Teng A. rsc.org The absolute configuration of this key intermediate was unequivocally confirmed by X-ray crystallographic analysis. rsc.org Following the cycloaddition, the two diastereomers are separable by column chromatography. rsc.org Subsequent steps involve the reductive removal of the chiral auxiliary, reduction of the ketone, protection of the resulting alcohol, and finally, cleavage of the N-benzyl group via hydrogenolysis to yield the final product, (−)-Bao Gong Teng A. rsc.orgresearchgate.net

Optimization of the key 1,3-dipolar cycloaddition revealed that using the p-chlorobenzyl (CPB) substituted pyridinium salt (5c ) provided a better diastereomeric ratio (4:1) compared to benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) groups. rsc.org The reaction conditions were established to be practical, running at room temperature in ethyl acetate (B1210297) over five days. rsc.org

Molybdenum-Mediated Cycloaddition (Organometallic Chiron Strategy)

An alternative and highly innovative approach to the total synthesis of (−)-Bao Gong Teng A employs an "organometallic chiron" strategy. nih.govacs.org This method utilizes the unique reactivity of organometallic molybdenum π-complexes to construct the tropane core in an enantiocontrolled manner. nih.govacs.org

The organometallic chiron strategy is a conceptual approach to asymmetric synthesis where a single enantiomer of a metal π-complex serves as a scaffold. acs.org This scaffold is elaborated through several steps before demetalation to yield an enantiopure organic molecule. nih.govacs.org In this synthesis, a chiral TpMo(CO)₂(η³-pyridinyl) complex functions as the chiron. nih.gov [Tp = hydridotris(pyrazolyl)borate]. acs.org

The key bond-forming event is a molybdenum-mediated [5+2] cycloaddition between the η³-pyridinyl ligand and an electron-deficient alkene. nih.govacs.org The molybdenum metal center activates the pyridinyl ligand, allowing it to participate in cycloaddition reactions that are not feasible with the free heterocycle. acs.org Enantioselective control is achieved because the organometallic scaffold is prepared and used as a single enantiomer. This inherent chirality in the molybdenum complex directs the stereochemical course of the cycloaddition, leading to a highly enantiopure bicyclic adduct. nih.govacs.org This strategy effectively transfers the stereochemical information from the organometallic chiron to the tropane core. nih.gov

The synthesis commences with the preparation of the enantiomerically pure molybdenum complex, (-)-TpMo(CO)₂(η³-pyridinyl) ((-)-2 ). acs.org This complex serves as a versatile multipurpose enantiomeric scaffold. acs.org The η³-pyridinyl ligand within this complex acts as a five-atom component for the cycloaddition.

The crucial [5+2] cycloaddition is carried out between the molybdenum complex and an electron-deficient alkene. nih.gov This reaction constructs the 8-azabicyclo[3.2.1]octane skeleton of Bao Gong Teng A efficiently. The resulting molybdenum bicyclic adduct is then taken through a series of transformations. A key step following the cycloaddition is demetalation, which releases the functionalized tropane core. nih.govacs.org This cycloadduct is then converted into (−)-Bao Gong Teng A, notably featuring a highly selective generation of the 2-exo alcohol characteristic of the natural product. acs.org The power of this strategy lies in the ability to produce these organometallic π-complexes in quantity and then efficiently elaborate them to generate advanced, highly enantiopure synthetic intermediates containing the tropane core after the metal is removed. nih.govacs.org

Comparative Analysis with Other Asymmetric Methods

The asymmetric synthesis of (-)-Baogongteng A has been accomplished through several distinct strategies, each with its own approach to inducing chirality. A comparative analysis of these methods highlights the versatility of modern synthetic chemistry. Key methods include the use of chiral auxiliaries, organometallic chirons, and substrate-controlled reductive couplings.

One prominent method employs an Evans chiral auxiliary in a 1,3-dipolar cycloaddition reaction. rsc.orgnih.gov This strategy utilizes (R)-3-acryloyl-4-phenyloxazolidin-2-one as a chiral dienophile in a reaction with a pyridinium salt, establishing the core tropane skeleton with high regio- and stereoselectivity. rsc.orgnih.gov The chiral auxiliary is covalently bonded to the substrate and directs the stereochemical outcome of the cycloaddition, after which it is cleaved. This approach is noted for its reliability and the predictability of the stereochemical result. rsc.orgresearchgate.net

A second approach is centered on an "organometallic chiron" strategy, which uses a molybdenum complex to create a stable, enantiomerically pure scaffold. acs.orgnih.govacs.org Specifically, single enantiomers of TpMo(CO)₂(η³-pyridinyl) complexes serve as multipurpose chiral building blocks. acs.org The key step is a molybdenum-mediated [5+2] cycloaddition to form the tropane core. acs.orgnih.gov This method offers high enantiocontrol throughout the sequence, and the metal complex is instrumental in generating the desired stereochemistry before it is removed in a later step. researchgate.netacs.org

A third distinct method involves an intramolecular reductive coupling of an N-acyl N,O-acetal with an aldehyde. rsc.org This reaction is cooperatively mediated by samarium(II) iodide (SmI₂) and boron trifluoride etherate (BF₃·OEt₂). This strategy builds the hydroxylated tropane skeleton in a highly diastereoselective manner, representing another effective pathway to the target molecule. rsc.org

Each of these methods successfully establishes the critical stereochemistry of this compound but through fundamentally different mechanisms: covalent attachment of a chiral director (Evans auxiliary), a transient chiral metallic scaffold (Molybdenum chiron), and an intramolecular substrate-controlled cyclization.

Table 1: Comparative Overview of Asymmetric Strategies for this compound Synthesis

Asymmetric StrategyKey Chemical PrincipleChirality SourceKey ReactionReported Features
Chiral AuxiliaryCovalently attached chiral director guides a diastereoselective reaction. researchgate.netEvans Oxazolidinone Auxiliary rsc.org1,3-Dipolar Cycloaddition rsc.orgnih.govConcise, practical for decagram scale, and offers predictable stereochemistry. rsc.orgresearchgate.net
Organometallic ChironUse of a stable, enantiopure organometallic complex as a scaffold. acs.orgTpMo(CO)₂(η³-pyridinyl) complex acs.orgnih.govMolybdenum-mediated [5+2] Cycloaddition acs.orgEfficient, enantiocontrolled construction of the tropane core. acs.org
Intramolecular Reductive CouplingSubstrate-controlled cyclization mediated by a reagent cocktail. rsc.orgChirality embedded in the acyclic precursor.SmI₂/BF₃·OEt₂ mediated coupling of N-acyl N,O-acetal with an aldehyde. rsc.orgEfficient and highly diastereoselective construction of the hydroxylated skeleton. rsc.org

Total Synthesis of this compound and Analogs

The total synthesis of (-)-Baogongteng A has been achieved by multiple research groups, providing access to this naturally scarce alkaloid for further study. rsc.orgacs.org The first synthesis of racemic this compound started from 6β-acetoxy-tropinone. nih.gov Subsequent enantioselective syntheses have been developed, building upon the asymmetric strategies discussed previously.

One of the most concise total syntheses is based on the Evans chiral auxiliary approach. rsc.org The synthesis begins with an asymmetric 1,3-dipolar cycloaddition between a pyridinium ylide and (R)-3-acryloyl-4-phenyloxazolidin-2-one to generate the bicyclic core. rsc.orgnih.gov This key cycloadduct is then advanced through several steps to furnish (-)-Baogongteng A, demonstrating a practical and scalable route. rsc.org

The organometallic chiron strategy also culminated in a successful total synthesis of (-)-Baogongteng A. acs.orgnih.gov This route showcases the utility of molybdenum-pyridinyl complexes as enantiopure scaffolds. After the key [5+2] cycloaddition and elaboration of the resulting intermediate, a demetalation step releases the highly enantiopure tropane core, which is then converted to the final natural product. acs.org

A third enantioselective total synthesis was developed featuring a novel intramolecular reductive coupling reaction. rsc.org This pathway, mediated by SmI₂ and BF₃·OEt₂, constructs the hydroxylated tropane skeleton efficiently and with high diastereoselectivity, providing another distinct and innovative route to (-)-Bao Gong Teng A. rsc.org

In addition to the synthesis of the natural product itself, research has also focused on producing analogs of this compound to explore structure-activity relationships. researchgate.net For instance, both enantiomers of several bioactive analogs have been prepared and subjected to functional studies and radioreceptor binding assays. These studies have revealed that the (6S)-enantiomers exhibit significant muscarinic activity, whereas the corresponding (6R)-enantiomers are largely inactive, highlighting the stereochemical sensitivity of its biological target. researchgate.net

Table 2: Summary of Selected Total Syntheses of (-)-Baogongteng A

Lead Researcher/GroupCore StrategyKey StepStarting Materials (Key)Outcome
(Unnamed, based on Ref. rsc.org)Evans Chiral AuxiliaryAsymmetric 1,3-dipolar cycloaddition rsc.orgp-chlorobenzyl pyridinium salt, (R)-3-acryloyl-4-phenyloxazolidin-2-one rsc.orgConcise, decagram-scale synthesis of (-)-Baogongteng A. rsc.org
Zhang and LiebeskindOrganometallic ChironMolybdenum-mediated [5+2] cycloaddition acs.orgTpMo(CO)₂(η³-pyridinyl) complex acs.orgnih.govEfficient, enantiocontrolled construction of (-)-Baogongteng A. acs.org
Lin, Zheng, and HuangIntramolecular Reductive CouplingSmI₂/BF₃·OEt₂ mediated cyclization rsc.orgN-acyl N,O-acetal and an aldehyde rsc.orgNew enantioselective total synthesis of (-)-Baogongteng A. rsc.org

Chemical Reactivity and Derivatization

Oxidation Reactions

Baogongteng A can undergo oxidation reactions, typically involving the modification of its existing functional groups or the introduction of new ones. A key transformation in this category is the formation of acetoxy derivatives.

Oxidation reactions, particularly those employing peroxy acids, are instrumental in generating acetoxy derivatives of this compound. Specifically, m-chloroperbenzoic acid (m-CPBA) has been identified as a reagent capable of oxidizing this compound to form acetoxy derivatives benchchem.com. This transformation often involves Baeyer-Villiger oxidation, a process where a ketone is converted into an ester (or a lactone) via insertion of an oxygen atom adjacent to the carbonyl group chemistrydocs.com. In synthetic pathways leading to this compound, a precursor ketone can be subjected to Baeyer-Villiger oxidation to introduce the characteristic acetate (B1210297) ester group chemistrydocs.comucla.edu.

Table 1: Oxidation Reactions of this compound

Reaction TypeReagent(s)Product Type(s)Key Findings/NotesCitation(s)
Oxidationm-chloroperbenzoic acid (m-CPBA)Acetoxy derivativesUsed for oxidation to form acetoxy derivatives. This can involve Baeyer-Villiger oxidation of ketone precursors. benchchem.comchemistrydocs.comucla.edu

Reduction Reactions

Reduction reactions are also significant in the chemical manipulation of this compound, primarily leading to the formation of hydroxy derivatives. These transformations can alter the polarity and hydrogen-bonding capabilities of the molecule, influencing its interaction with biological targets.

The reduction of this compound or its precursors commonly yields hydroxy derivatives. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed for such reductions benchchem.com. Hydrogenation with palladium on carbon (Pd/C) is another method used to achieve reduction benchchem.com. Specific studies have noted that NaBH₄ can selectively reduce ketone precursors to yield exo-hydroxy compounds, while LiAlH₄ may favor the formation of endo-hydroxy compounds ucla.edu. These selective reductions are crucial for controlling the stereochemistry at the hydroxyl-bearing carbon centers.

Table 2: Reduction Reactions of this compound

Reaction TypeReagent(s)Product Type(s)Key Findings/NotesCitation(s)
ReductionSodium borohydride (NaBH₄)Hydroxy derivativesUsed for reduction reactions. Can selectively yield exo-hydroxy compounds from ketone precursors. benchchem.comucla.edu
ReductionLithium aluminum hydride (LiAlH₄)Hydroxy derivativesUsed for reduction reactions. May favor the formation of endo-hydroxy compounds. benchchem.comucla.edu
ReductionHydrogenation with Palladium on Carbon (H₂/Pd/C)Hydroxy derivativesEmployed in reduction reactions to introduce hydroxyl groups or saturate double bonds. benchchem.com

Synthesis of this compound Derivatives and Analogs

The scarcity of this compound in natural sources necessitates efficient synthetic strategies for its production and the creation of its analogs, which are vital for pharmacological studies and drug development rsc.org. Various methodologies have been developed, focusing on both racemic and asymmetric synthesis.

Structural modification of this compound and its skeleton involves diverse synthetic approaches. One significant strategy is the synthesis of racemic derivatives to investigate structure-activity relationships (SAR) chemfaces.com. More advanced methods focus on asymmetric synthesis to control stereochemistry. The Evans chiral auxiliary approach, utilizing auxiliaries like (R)-3-acryloyl-4-phenyloxazolidin-2-one, has been highly successful, enabling regio- and stereoselective [3+2] cycloadditions to efficiently construct the tropane (B1204802) skeleton with high enantiomeric excess (ee) rsc.orgrsc.orgnih.gov. Other methods include molybdenum-mediated [5+2] cycloadditions, which also offer high stereoselectivity benchchem.com, and intramolecular reductive coupling reactions mediated by reagents like SmI₂-BF₃·OEt₂ benchchem.comnih.gov. While chromatographic resolution of racemic mixtures (e.g., using chiral stationary phase HPLC) can yield enantiomerically pure compounds, these methods are often impractical for large-scale production due to low throughput benchchem.com. Synthetic routes often involve steps such as protecting group manipulation, ketone formation, Baeyer-Villiger oxidation, and deprotection to assemble the final this compound structure ucla.eduresearchgate.net.

The creation of chiral analogs of this compound is paramount for understanding how specific stereoisomers interact with biological targets, particularly muscarinic receptors rsc.orgchemfaces.com. By synthesizing and testing these analogs, researchers can elucidate the critical structural features responsible for the compound's muscarinic agonist activity rsc.orgchemfaces.com. For instance, studies have shown that the absolute configuration at specific positions, such as the C-6 position, significantly influences muscarinic activity, with certain enantiomers exhibiting much greater affinity for muscarinic receptors than their counterparts chemfaces.com. The development of asymmetric synthetic methods, such as those employing chiral auxiliaries or metal catalysis, is key to accessing these enantiomerically pure analogs for detailed biological probing and SAR studies rsc.orgrsc.orgacs.org. Chemical resolution of racemic mixtures also plays a role in preparing specific chiral analogs for testing chemfaces.com.

Table 3: Strategies for Synthesis of this compound Derivatives and Analogs

Strategy TypeKey Reagents/AuxiliariesKey Transformation/Reaction TypeStereoselectivity / EEScale MentionedPurpose / NotesCitation(s)
Evans Chiral Auxiliary Approach(R)-3-acryloyl-4-phenyloxazolidin-2-one[3+2] CycloadditionHigh (>98.5%)Decagram scaleAsymmetric synthesis, efficient generation of tropane skeleton, biological studies. rsc.orgrsc.orgnih.gov
Molybdenum-Mediated [5+2] CycloadditionTpMo(CO)₂ Complex[5+2] CycloadditionHigh (96%)5 gAsymmetric synthesis, metal center dictates absolute configuration. benchchem.com
Intramolecular Reductive CouplingSmI₂-BF₃·OEt₂Reductive couplingModerate yieldsNot specifiedEarly synthetic routes, often resulted in tedious purification due to epimeric byproducts. benchchem.com
Racemic Synthesis & ResolutionVarious (e.g., alkylation, condensation, LiAlH₄ red.)Synthesis & CSP-HPLC resolution99% ee (resolution)ImpracticalResolution of enantiomers, but impractical for large-scale production due to low throughput. benchchem.com
Synthesis of Racemic DerivativesVariousVariousRacemicNot specifiedStudy of structure-activity relationships (SAR). chemfaces.com
Chemical ResolutionVariousResolution of chiral precursorsSpecific enantiomersNot specifiedPreparation of chiral analogs from racemic precursors for biological testing and probing of stereochemical effects. chemfaces.com

Compound List:

this compound

Acetoxy derivatives

Hydroxy derivatives

Derivatization for Enhanced Research Utility (e.g., benzoate (B1203000) forms)

The chemical modification of this compound (BGT-A) into various derivatives serves as a critical strategy to enhance its utility in scientific research, particularly for understanding its structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) nih.govresearchgate.net. These derivatization efforts aim to improve properties such as solubility and stability, thereby facilitating detailed analysis, isolation, and biological studies ontosight.ai.

One significant approach involves the formation of salt derivatives. For instance, the 3,5-dinitrobenzoate (B1224709) salt of this compound has been prepared, which demonstrably enhances the compound's solubility and stability ontosight.ai. The 3,5-dinitrobenzoate moiety is recognized for its utility in the characterization and isolation of natural products due to its propensity to form crystalline structures ontosight.ai.

Furthermore, chemical transformations such as oxidation and reduction are employed to generate other derivatives. Oxidation, for example, using reagents like m-chloroperbenzoic acid, can yield acetoxy derivatives benchchem.com. Conversely, reduction reactions, employing agents such as sodium borohydride or catalytic hydrogenation, can produce hydroxy derivatives benchchem.com. These modified forms are synthesized with the specific objective of probing how structural alterations influence the compound's biological activity, thereby contributing to SAR studies benchchem.com.

The synthesis of racemic derivatives is also a key area of research, enabling comprehensive SAR and QSAR analyses nih.govresearchgate.net. By systematically varying structural features, researchers can map the precise molecular interactions responsible for this compound's pharmacological effects.

Beyond functional group modifications, the development of efficient asymmetric synthesis methodologies is paramount for obtaining enantiomerically pure forms of this compound, such as (-)-Baogongteng A researchgate.netrsc.orgacs.orgrsc.orgacs.org. Techniques employing chiral auxiliaries or organometallic chirons allow for the precise construction of the tropane skeleton with high enantiomeric control researchgate.netrsc.orgacs.orgrsc.orgacs.org. Access to these optically pure compounds is indispensable for detailed biological investigations, drug development, and a thorough understanding of stereochemistry's impact on biological activity researchgate.netrsc.orgacs.orgrsc.orgacs.org.

The following table summarizes key derivatization strategies and their contributions to research utility:

Derivative TypeMethod of Formation/ModificationEnhanced Research Utility
3,5-Dinitrobenzoate SaltSalt formation with 3,5-dinitrobenzoic acidEnhanced solubility and stability; facilitates characterization and isolation due to crystalline properties ontosight.ai.
Acetoxy DerivativesOxidation (e.g., with m-chloroperbenzoic acid)Enables Structure-Activity Relationship (SAR) studies by modifying functional groups benchchem.com.
Hydroxy DerivativesReduction (e.g., with sodium borohydride, hydrogenation)Facilitates SAR studies by introducing or modifying hydroxyl groups benchchem.com.
Racemic DerivativesSynthesis of various structural modificationsCrucial for comprehensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses nih.govresearchgate.net.
Enantiomerically Pure Forms (e.g., (-)-Baogongteng A)Asymmetric synthesis methodologies (e.g., Evans chiral auxiliary-based cycloaddition, organometallic chirons)Essential for detailed biological studies, drug development, and understanding stereochemical effects on pharmacological activity researchgate.netrsc.orgacs.orgrsc.orgacs.org.

Biosynthesis Pathway Research

General Tropane (B1204802) Alkaloid Biosynthesis Context

Tropane alkaloids (TAs) are a significant class of plant secondary metabolites characterized by their distinctive 8-azabicyclo[3.2.1]octane (nortropane) ring structure. rsc.org The biosynthesis of these compounds has been a subject of extensive research for over a century, with the complete pathways for prominent TAs like hyoscyamine and scopolamine (B1681570) being elucidated as recently as 2020. rsc.org

The biosynthesis of the fundamental tropane ring system is largely conserved across different plant species that produce these alkaloids. mdpi.comnih.gov The process begins with the amino acids ornithine or arginine, which are converted to putrescine. mdpi.comnih.govpnas.org A key step in the pathway is the formation of the N-methyl-Δ¹-pyrrolinium cation, which serves as a crucial branch point, leading to the synthesis of various tropane alkaloids as well as other compounds like nicotine. mdpi.comnih.gov

In many well-studied plants from the Solanaceae family, the primary site of tropane alkaloid biosynthesis is in the roots. mdpi.com From there, the synthesized alkaloids are transported to the aerial parts of the plant for storage. mdpi.com

Putative Biosynthetic Precursors and Intermediates

The biosynthesis of tropane alkaloids, and by extension Baogongteng A, involves a series of precursors and intermediates. The initial precursor is the amino acid L-arginine or L-ornithine, which is decarboxylated to form putrescine.

Subsequent key steps and intermediates include:

N-methylation of putrescine: This is considered the first committed step in tropane alkaloid production and is catalyzed by putrescine N-methyltransferase (PMT). pnas.org

Oxidation: The resulting N-methylputrescine is then oxidized to 4-(methyl-1-amino)butanal. pnas.org

Cyclization: This aldehyde spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. pnas.org

The formation of the second ring of the tropane structure has been a subject of some debate, but it is understood to involve the condensation of the N-methyl-Δ¹-pyrrolinium cation with a three-carbon unit derived from acetyl-CoA or acetoacetyl-CoA.

Precursor/IntermediateRole in Biosynthesis
L-Arginine / L-OrnithineInitial amino acid precursors
PutrescineFormed by decarboxylation of ornithine
N-methylputrescineProduct of N-methylation of putrescine
4-(methyl-1-amino)butanalOxidized form of N-methylputrescine
N-methyl-Δ¹-pyrrolinium cationKey cyclized intermediate and branch point
Acetyl-CoA / Acetoacetyl-CoASource of the three-carbon unit for the second ring
TropinoneCentral intermediate with the tropane core
Tropine / PseudotropineReduction products of tropinone

Enzymatic Transformations in the Pathway

The biosynthesis of tropane alkaloids is orchestrated by a series of specific enzymatic transformations. While the complete enzymatic cascade for this compound has not been individually elucidated, the key enzymes involved in the general pathway are well-characterized.

Putrescine N-methyltransferase (PMT): This enzyme catalyzes the N-methylation of putrescine, a crucial regulatory point in the pathway. pnas.org

Tropinone Reductases (TR-I and TR-II): These enzymes are responsible for the stereospecific reduction of tropinone. mdpi.com TR-I produces tropine (3α-tropanol), which is a precursor for hyoscyamine and scopolamine. mdpi.com TR-II produces pseudotropine (3β-tropanol), which can be a precursor for other tropane alkaloids. These reductases belong to the short-chain dehydrogenase/reductase (SDR) family in the Solanaceae family. mdpi.com

Hyoscyamine 6β-hydroxylase (H6H): This is a key enzyme in the later stages of scopolamine biosynthesis, catalyzing the hydroxylation of hyoscyamine and its subsequent epoxidation to scopolamine. nih.gov

The specific enzymes involved in the later, decorative steps of this compound biosynthesis, which would modify the core tropane structure to its final form, are yet to be identified.

Divergence and Evolution of Tropane Alkaloid Biosynthesis

The ability to produce tropane alkaloids is found in several distantly related plant families, including the Solanaceae (e.g., belladonna) and Erythroxylaceae (e.g., coca). pnas.org This scattered distribution has led to questions about the evolutionary origins of the biosynthetic pathway.

Research has revealed that the tropane alkaloid biosynthetic pathway has likely evolved independently in different plant lineages. pnas.orgpnas.org This is a case of convergent evolution, where different species have independently developed the ability to produce similar compounds. nih.gov

Evidence for this independent evolution comes from the characterization of key enzymes in the pathway. For example, the tropinone reductase enzymes in the Solanaceae family belong to the short-chain dehydrogenase/reductase (SDR) family. fao.org In contrast, the corresponding enzyme in Erythroxylum coca (Erythroxylaceae), which catalyzes a similar reduction step, is a member of the aldo-keto reductase (AKR) family. pnas.orgfao.org This indicates that these two families have recruited different enzymes to perform the same function in their respective tropane alkaloid pathways. pnas.org

Furthermore, comparative genomic and phylogenetic analyses have provided strong evidence for the independent origins of several enzymes involved in tropane alkaloid biosynthesis in Solanaceae and Erythroxylaceae. nih.govbohrium.com

FeatureSolanaceae (e.g., Atropa belladonna)Erythroxylaceae (e.g., Erythroxylum coca)
Primary AlkaloidsHyoscyamine, ScopolamineCocaine
Tropinone Reductase FamilyShort-chain dehydrogenase/reductase (SDR)Aldo-keto reductase (AKR)
Evolutionary OriginIndependent evolution of key enzymesIndependent evolution of key enzymes

Application of Synthetic Biology for Pathway Elucidation

Synthetic biology has emerged as a powerful tool for elucidating and engineering the biosynthetic pathways of tropane alkaloids. technologynetworks.com By expressing plant genes in microbial hosts like yeast (Saccharomyces cerevisiae), researchers can test gene function and reconstruct biosynthetic pathways in a controlled environment. pnas.orgtechnologynetworks.com

This approach has been instrumental in identifying the missing enzymatic steps in the biosynthesis of tropane alkaloids in Erythroxylum coca. pnas.orgtechnologynetworks.com A yeast-based synthetic biology platform allowed for the testing of numerous gene candidates, leading to the discovery of the enzymes responsible for the final steps of cocaine biosynthesis. technologynetworks.com

Moreover, synthetic biology offers the potential to create novel tropane alkaloid structures. By mixing and matching genes from different plant families, such as Solanaceae and Erythroxylaceae, it is possible to produce hybrid tropane alkaloids that are not found in nature. pnas.orgtechnologynetworks.com This opens up avenues for developing new pharmaceuticals with tailored properties. The ability to engineer these pathways in microorganisms also presents an alternative and potentially more sustainable method for producing valuable tropane alkaloids compared to extraction from plant sources. nih.gov

Pharmacological Mechanism of Action Investigations

Molecular Docking and Computational Pharmacology in Mechanism ElucidationComputational methodologies, including molecular docking and comparative molecular field analysis (CoMFA), are instrumental in further elucidating the mechanism of action of Baogongteng A and its derivativesresearchgate.net. These techniques enable researchers to scrutinize the molecular interactions between the compound and its target receptors, providing critical insights into structure-activity relationships (SAR)researchgate.net. For instance, homology models of muscarinic receptors, such as the M1 mAChR, are utilized to interpret mutagenesis studies and to understand how compounds like this compound bind and activate these receptorsresearchgate.net. Such computational pharmacology approaches are essential for comprehending receptor peculiarities in agonist binding and for guiding the rational design of novel therapeutic agentsresearchgate.net.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Compound NameThis compound-
CAS Number74239-84-2 benchchem.commedchemexpress.combiocrick.com
Molecular FormulaC9H15NO3 biocrick.combiosynth.com
Molecular Weight185.22 g/mol biocrick.combiosynth.com
Primary SourceErycibe obtusifolia Benth benchchem.commedchemexpress.com

Table 2: Stereochemical Characteristics of this compound and Analogs

CharacteristicDetailSource
Compound NameThis compound-
Defined StereocentersFour benchchem.com
Optical ActivityOptically active medchemexpress.com
Enantiomeric Preference (Analogs)6S configuration beneficial for muscarinic receptor binding and activity; higher affinity than 6R biocrick.com

Structure Activity Relationship Sar Studies

Methodological Approaches in SAR

To systematically investigate the SAR of Baogongteng A, researchers have employed a combination of synthetic chemistry and computational modeling techniques. These methods allow for a detailed exploration of how specific structural modifications influence the compound's interaction with muscarinic receptors.

A key methodological approach in the SAR exploration of this compound involves the synthesis of various derivatives. nih.gov Initially, a series of racemic derivatives of this compound was synthesized to conduct preliminary SAR studies. nih.govresearchgate.net This allows for the exploration of a wider range of structural modifications in a more straightforward synthetic manner.

In addition to racemic mixtures, the enantioselective total synthesis of naturally occurring (-)-Baogongteng A has been achieved through various advanced strategies. researchgate.netrsc.orgnih.gov One notable method involves an "organometallic chiron" strategy, which utilizes single enantiomers of molybdenum complexes to generate highly enantiopure intermediates with the core tropane (B1204802) structure. nih.gov Another concise asymmetric synthesis employs an Evans chiral auxiliary to achieve a regio- and stereoselective 1,3-dipolar cycloaddition, efficiently producing the tropane skeleton on a larger scale for further biological studies. rsc.org The ability to synthesize specific enantiomers is critical, as biological systems are often highly sensitive to stereochemistry.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orgnih.gov In QSAR modeling, physicochemical properties or theoretical molecular descriptors are used as predictor variables to predict the activity of new or untested chemicals. wikipedia.org

For this compound and its derivatives, QSAR models have been developed to understand the structural requirements for their muscarinic agonist activity. nih.gov A specific QSAR study performed on a series of this compound derivatives yielded a model with strong predictive capability. nih.gov The statistical significance of this model was confirmed by a high conventional correlation coefficient (r²) of 0.965 and a leave-one-out cross-validated correlation coefficient (q²) of 0.613. nih.gov This robust model demonstrated a clear correlation between the structural features of the compounds and their agonistic activity, providing a valuable tool for designing future muscarinic agonists. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. ijpsonline.comgoogle.com The method involves aligning a series of compounds and calculating their steric and electrostatic fields at various points on a 3D grid. google.com The resulting data is then analyzed to identify which field properties are associated with higher or lower biological activity. ijpsonline.com

In the study of this compound derivatives, CoMFA was employed to further explore the SAR and to guide the design of novel muscarinic agonists. nih.govresearchgate.net The analysis produced a statistically significant model that provided insights into the spatial arrangement of functional groups required for optimal receptor interaction. nih.gov The results of the CoMFA study were visualized using 3D contour maps, which highlight regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity. nih.gov For this compound derivatives, the regression analysis indicated that the steric effect of the N-substituted group on the tropane skeleton was a critical factor influencing their agonist activity at muscarinic receptors. nih.gov

Correlation Between Structure and Muscarinic Agonist Activity

The primary goal of SAR studies on this compound is to understand the precise relationship between its molecular structure and its ability to act as a muscarinic agonist. These studies have revealed key determinants of its activity, including its specific 3D arrangement and the nature of its substituents.

Stereochemistry plays a pivotal role in the biological activity of tropane alkaloids. Research on related 3α-acyloxy-6β-acetoxyltropane derivatives has demonstrated that the absolute configuration at the C-6 position is a critical determinant of muscarinic receptor activity. nih.gov

Specifically, enantiomers with a 6S configuration exhibited significant muscarinic M2 and M3 antagonistic activity. nih.gov In contrast, their corresponding 6R enantiomers showed very little activity. nih.gov Binding assays confirmed that the affinity of the 6S enantiomers for both M2 and M3 muscarinic receptors was substantially greater than that of the 6R enantiomers. nih.gov These findings strongly indicate that the 6S configuration is the favorable stereochemistry for the binding of these tropane derivatives to muscarinic receptors and for eliciting a biological response. nih.gov This highlights the importance of synthesizing enantiomerically pure compounds for accurately assessing and optimizing pharmacological activity.

The tropane skeleton features a nitrogen atom at the 8-position, and the substituent attached to this nitrogen significantly influences the compound's pharmacological profile. nih.govinhn.org SAR studies on this compound derivatives, particularly through QSAR and CoMFA modeling, have identified the steric properties of the N-substituted group as a crucial factor affecting muscarinic agonist activity. nih.gov

The size and nature of the substituent on the tropane nitrogen can modulate the compound's affinity and efficacy at the receptor. For instance, in a series of N-substituted tropane derivatives designed as muscarinic antagonists, modifications to the N-substituent led to significant changes in their potency and duration of action. nih.gov While these studies focused on antagonists, they underscore the general principle that the N-substituent is a key interaction point within the binding pocket of muscarinic receptors. inhn.orgnih.gov For this compound, the SAR analysis confirms that the steric effect of this group critically affects its agonistic activity, guiding the design of new derivatives with potentially enhanced therapeutic properties. nih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling seeks to identify the essential steric and electronic features of a molecule necessary for its interaction with a specific biological target. For this compound, a naturally occurring tropane alkaloid, SAR studies have been instrumental in delineating the key structural components responsible for its muscarinic agonist activity.

Research has focused on the synthesis of a series of racemic derivatives of this compound to probe how structural modifications influence its biological function. researchgate.net A significant finding from these investigations is the critical role of the substituent on the tropane nitrogen atom. The steric properties of this N-substituted group have been identified as a key determinant of the compound's agonistic activity at muscarinic receptors. researchgate.net

Further studies have highlighted the stereochemical requirements for activity. It has been demonstrated that the absolute configuration at the 6th position of the tropane skeleton is crucial. Specifically, the 6S configuration is beneficial for the binding of this compound analogues to muscarinic receptors and for their functional activity. In contrast, the 6R enantiomers exhibit significantly lower muscarinic activity and binding affinity. researchgate.net This stereochemical preference underscores the specific spatial arrangement required for an optimal interaction with the receptor binding site.

The core pharmacophoric elements of this compound can be summarized as follows:

The Tropane Skeleton: This rigid bicyclic structure serves as the fundamental scaffold, correctly positioning the other functional groups for receptor interaction.

The 2-Hydroxyl Group: The position and orientation of this hydroxyl group are important for the molecule's characteristic activity.

The N-Substituent on the Tropane Ring: The size and shape (steric properties) of this group are critical modulators of agonist activity. researchgate.net

Defined Stereochemistry: The 6S configuration is essential for potent muscarinic agonism. researchgate.net

These features collectively define the pharmacophore for this compound's activity, providing a blueprint for the design of novel muscarinic agonists.

Table 1: Impact of Structural Modifications on the Muscarinic Agonist Activity of this compound Derivatives

Compound/Derivative Structural Modification Effect on Muscarinic Agonist Activity Reference
This compoundParent CompoundBaseline Agonist Activity researchgate.net
Racemic DerivativesVaried N-substituted groups on the tropane ringActivity is critically affected by the steric nature of the N-substituent. researchgate.net
6S EnantiomersSpecific stereoisomers of active analoguesShowed pronounced muscarinic activity. researchgate.net
6R EnantiomersSpecific stereoisomers of active analoguesElicited minimal muscarinic activity. researchgate.net

Computational Chemistry in SAR Elucidation

Computational chemistry has emerged as a powerful tool to complement and rationalize experimental SAR findings. For this compound and its derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, particularly Comparative Molecular Field Analysis (CoMFA), have been employed to gain deeper insights into the SAR. researchgate.net

CoMFA is a computational technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. In the study of this compound derivatives, a CoMFA model was developed to quantitatively explore the SAR and guide the design of new muscarinic agonists. researchgate.net The robustness and predictive power of the generated model were statistically validated.

The key statistical parameters from the CoMFA study on this compound derivatives are indicative of a reliable and predictive model:

Table 2: Statistical Validation of the CoMFA Model for this compound Derivatives

Parameter Value Description Reference
q² (Cross-validated correlation coefficient)0.613Indicates good internal predictive ability of the model. researchgate.net
r² (Conventional correlation coefficient)0.965Shows a high correlation between the predicted and observed activities of the training set compounds. researchgate.net

The regression analysis from this computational model reinforced the experimental findings, confirming that the steric field around the N-substituted group of the tropane moiety is a critical factor influencing the agonistic activity at muscarinic receptors. researchgate.net The 3D contour maps generated from the CoMFA provide a visual representation of these findings.

Steric Contour Maps: These maps highlight regions where bulky substituents are either favored (typically shown as green contours) or disfavored (yellow contours) for enhancing biological activity. For this compound derivatives, these maps would visually pinpoint the areas around the N-substituent where steric bulk is predicted to increase or decrease muscarinic agonism.

Electrostatic Contour Maps: These maps indicate regions where positive charge (blue contours) or negative charge (red contours) is favorable for activity. This provides insights into the electronic requirements for optimal receptor interaction.

By integrating experimental synthesis and biological testing with these computational approaches, a more comprehensive understanding of the SAR for this compound is achieved. This synergy accelerates the drug discovery process by allowing for the rational design and prioritization of new analogues with potentially improved therapeutic profiles.

Advanced Analytical Methodologies for Research

Mass Spectrometry-Based Methods

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a versatile ionization technique that allows for the rapid analysis of samples with minimal or no sample preparation, operating at atmospheric pressure nih.govbruker.comgetenviropass.com. This method is particularly valuable for analyzing volatile and semi-volatile compounds, including those found in plant materials nih.gov. DART-MS utilizes a stream of excited gas species to ionize analytes, which are then introduced directly into the mass spectrometer nih.govbruker.com.

In the context of Baogongteng a, DART-MS has been instrumental in identifying and characterizing alkaloid components in plant extracts. Specifically, studies have identified this compound and Baogongteng C as key alkaloid constituents in Porana sinensis using a combination of techniques, including DART-MS nih.govdp.tech. This application highlights DART-MS's capability to quickly screen complex matrices and confirm the presence of specific compounds, contributing to quality control and the understanding of plant chemical profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, providing detailed information about the arrangement of atoms and their connectivity wikipedia.orglibretexts.org. NMR spectroscopy relies on the magnetic properties of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), to generate spectra that are highly characteristic of a compound's structure wikipedia.orglibretexts.org.

For this compound, NMR spectroscopy is essential for confirming its structural integrity benchchem.com. Techniques such as ¹H NMR and ¹³C NMR provide data on chemical shifts, splitting patterns, and coupling constants, which collectively allow for the assignment of specific functional groups and the determination of the molecule's three-dimensional structure wikipedia.orglibretexts.org. The stereochemical complexity of this compound, with its bicyclic tropane (B1204802) core and multiple stereocenters, makes NMR analysis critical for verifying the correct spatial arrangement of atoms and ensuring the accuracy of its represented structure benchchem.com. Furthermore, NMR is a non-destructive technique, allowing for the subsequent analysis of the same sample using other methods nih.gov.

Orthogonal Analytical Approaches for Comprehensive Characterization

Comprehensive characterization of complex molecules like this compound often necessitates the use of orthogonal analytical approaches. Orthogonal methods are distinct techniques that measure the same attribute using different principles, thereby providing independent confirmation and increasing confidence in the results sartorius.comfluidimaging.combiopharmaspec.com. This multi-technique strategy helps to overcome the limitations inherent in any single analytical method and ensures a more complete understanding of the compound's properties.

In the research of this compound, orthogonal strategies are employed to complement the information gained from techniques like NMR and DART-MS benchchem.com. For instance, while NMR is used to confirm structural integrity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to detect and quantify impurities or related compounds, providing a complementary assessment of sample purity benchchem.com. Similarly, techniques such as High-Performance Thin-Layer Chromatography (HPTLC) coupled with DART-MS can be used for the identification of alkaloid components in plant matrices, offering a layered approach to characterization nih.gov. The integration of these diverse analytical platforms provides a robust framework for the thorough characterization of this compound.

Method Validation and Reproducibility in Analytical Research

Method validation is a critical process that establishes, through documented evidence, that an analytical method is suitable for its intended purpose chromatographyonline.comslideshare.net. This involves evaluating various performance characteristics to ensure the reliability, accuracy, and precision of the analytical results. Key parameters assessed during method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness chromatographyonline.comslideshare.neteuropa.eu.

Reproducibility, a component of precision, refers to the closeness of agreement between results obtained from repeated analyses of the same homogeneous sample under varying conditions, such as different days, analysts, or instruments chromatographyonline.comeuropa.eu. Ensuring the reproducibility of analytical methods for compounds like this compound is paramount for generating consistent and dependable data, whether for quality control, research, or regulatory submission chromatographyonline.comslideshare.net. By rigorously validating analytical methods and demonstrating their reproducibility, researchers can confidently assess the quality and characteristics of this compound, ensuring that the data generated is reliable and can be trusted across different laboratories and experimental setups slideshare.neteuropa.eu.

Preclinical Research Applications

Role as a Model Compound in Alkaloid Research

Baogongteng A, a naturally occurring tropane (B1204802) alkaloid, serves as a significant model compound in the field of alkaloid research. nih.govmedchemexpress.comnih.gov Unlike many other tropane alkaloids that function as muscarinic antagonists, this compound exhibits muscarinic agonist properties, making it a subject of considerable scientific interest. hebmu.edu.cn Its unique structure and activity profile have prompted extensive studies into its synthesis and structure-activity relationships (SAR). nih.govnih.gov

Researchers have developed methods for the total synthesis of this compound to enable further investigation of its biological activities. nih.gov Furthermore, various derivatives of this compound have been synthesized to explore how structural modifications influence its interaction with biological targets. These studies contribute to a deeper understanding of the chemical and biological diversity of tropane alkaloids and aid in the design of new compounds with specific pharmacological properties.

Investigation of Muscarinic Receptor Functions

This compound is a known muscarinic agonist, a compound that stimulates muscarinic acetylcholine (B1216132) receptors. medchemexpress.comhebmu.edu.cn This activity is central to its pharmacological effects and has made it a valuable tool for investigating the function of these receptors. Muscarinic receptors are involved in a wide range of physiological processes, and agonists like this compound help to elucidate their specific roles.

The study of this compound and its synthetic derivatives has provided insights into the structural requirements for muscarinic receptor activation. By observing the effects of these compounds, researchers can better understand the signaling pathways mediated by muscarinic receptors. This line of inquiry is particularly relevant to conditions where muscarinic receptor function is dysregulated, such as in glaucoma. medchemexpress.comhebmu.edu.cn

Exploration of Potential Bioactivities

Preclinical research has focused on several potential bioactivities of this compound, stemming from its chemical nature and its interactions with biological systems.

Hypotensive Effects Research

Studies have identified this compound as an optically active tropane alkaloid possessing hypotensive activity. medchemexpress.comnih.govrsc.org Research involving the asymmetric synthesis of (-)-Bao Gong Teng A has highlighted its potential as a hypotensive agent. nih.govrsc.org The investigation into its effects on blood pressure contributes to the broader understanding of how tropane alkaloids can influence the cardiovascular system.

Miosis Induction Research

This compound is recognized for its miotic activity, which is the constriction of the pupil of the eye. medchemexpress.comnih.govrsc.org It has been investigated as a novel miotic agent for the management of glaucoma. nih.gov In preclinical models, synthetic this compound demonstrated miotic effects in rabbits, although its potency was observed to be half that of the natural compound. nih.gov A study reported the use of a 0.025% solution of its benzoate (B1203000) as an eye drop for glaucoma, noting its miotic effect was comparable to a 2% pilocarpine (B147212) nitrate (B79036) solution. wur.nl

CompoundObservationModelReference
Synthetic this compoundShowed myotic activities, but the potency is half of that of the natural product.Rabbits nih.gov
This compound benzoate (0.025% solution)Miotic effect was equal to that of a 2% pilocarpine nitrate solution.Glaucoma treatment wur.nl

Anti-inflammatory Research

The potential anti-inflammatory properties of this compound have been a subject of interest, largely inferred from the traditional uses of the plants from which it is isolated. researchgate.netdntb.gov.ua While direct studies on the anti-inflammatory effects of purified this compound are not extensively detailed in the provided search results, the plant family to which its source, Erycibe obtusifolia, belongs (Convolvulaceae) contains species known for their anti-inflammatory activities. hebmu.edu.cn Research into the anti-inflammatory activities of Porana sinensis, a plant that also contains this compound, suggests a potential area for further investigation into the specific effects of this compound. dntb.gov.ua

Antioxidant Effects Research

Similar to its anti-inflammatory potential, the antioxidant effects of this compound are primarily suggested through studies of its plant sources. The plant Erycibe obtusifolia is noted to possess antioxidant activity. hebmu.edu.cn Furthermore, Porana sinensis, which also contains this compound, has been evaluated for its DPPH radical scavenging activity, a common measure of antioxidant capacity. msconsult.dk The context of glaucoma treatment, where oxidative stress can be a contributing factor, also points towards the relevance of antioxidant activity for compounds like this compound. semanticscholar.org

BioactivityKey FindingsSource/ContextReference
HypotensiveIdentified as an optically active tropane alkaloid with hypotensive activity.Preclinical studies medchemexpress.comnih.govrsc.org
Miosis InductionDemonstrated miotic effects in rabbits; benzoate salt solution used in glaucoma treatment.Preclinical and clinical observation nih.govwur.nl
Anti-inflammatory (Implied)Plant sources (Erycibe obtusifolia, Porana sinensis) have noted anti-inflammatory properties.Ethnobotanical and related plant studies hebmu.edu.cnresearchgate.netdntb.gov.ua
Antioxidant (Implied)Plant sources have demonstrated antioxidant activity (DPPH scavenging).Related plant and disease context studies hebmu.edu.cnmsconsult.dksemanticscholar.org

Cardiovascular Protective Effects Research

This compound, an optically active tropane alkaloid isolated from the Chinese herb Erycibe obtusifolia Benth, is recognized for its potential in cardiovascular research, particularly concerning its hypotensive (blood pressure lowering) and miotic (pupil-constricting) activities. medchemexpress.com While literature suggests its utility for research into cardiovascular and glaucoma-related conditions, detailed preclinical studies quantifying specific cardiovascular protective effects are not extensively available in publicly accessible research. medchemexpress.com

The compound is known to be a muscarinic agonist, a mechanism that can influence cardiovascular function. medchemexpress.com Its traditional use and preliminary identification as having hypotensive properties underscore the need for further investigation using advanced preclinical models, such as those mimicking cardiovascular dysregulation, to fully elucidate its therapeutic potential. wur.nl

Cytotoxic Effects Research (in vitro)

The in vitro cytotoxic effects of compounds derived from Erycibe obtusifolia, the natural source of this compound, have been evaluated against various human cancer cell lines. However, specific cytotoxic data for the isolated compound this compound is limited in the available literature.

One study investigated new quinic acid derivatives and a lignan (B3055560) glycoside isolated from Erycibe obtusifolia for their cytotoxic activity against five human tumor cell lines: HCT-8 (ileocecal adenocarcinoma), Bel-7402 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), A549 (lung carcinoma), and A2780 (ovarian cancer). The results indicated that these specific compounds were inactive, showing an inhibitory concentration 50 (IC50) greater than 10 μmol/L. fao.org

Another evaluation of a methanol (B129727) extract from the stem of Erycibe obtusifolia also demonstrated low cytotoxicity. The IC50 values against human lung (A549) and colon (Col2) cancer cell lines were both reported to be greater than 20 μg/mL. koreascience.kr

Other compounds isolated from Erycibe obtusifolia, such as scopoletin, have been noted for their antitumor and anti-angiogenic properties, suggesting that the plant source contains multiple bioactive constituents with varying effects. nih.govnih.gov

Test SubstanceCell Line(s)Assay TypeResult (IC50)Reference
New quinic acid derivatives and a lignan glycoside from Erycibe obtusifoliaHCT-8, Bel-7402, BGC-823, A549, A2780Cytotoxicity Assay> 10 μmol/L fao.org
Methanol extract of Erycibe obtusifolia stemA549 (human lung cancer), Col2 (human colon cancer)Cytotoxicity Assay> 20 μg/mL koreascience.kr

Methodological Considerations in Preclinical Studies

Data Analysis and Variability Management (e.g., Mixed-Effects Models, Principal Component Analysis)

Mixed-Effects Models are particularly useful for analyzing longitudinal data where measurements are repeated over time on the same subject, or for studies involving clustered data (e.g., animals from different litters or experiments conducted in different batches). researchgate.net These models account for both fixed effects (variables that are constant, like treatment groups) and random effects (sources of variation, like individual subject differences), thereby providing more accurate estimates of treatment effects. researchgate.netnih.gov For instance, in preclinical neurotrauma studies, linear mixed-effects models have shown high statistical power in detecting treatment effects, especially when variance between groups is equal or demonstrates limited heterogeneity. researchgate.netresearchgate.net

Strategies for Resolving Contradictory Pharmacokinetic Data

Contradictions in preclinical pharmacokinetic (PK) data can arise from various sources, including interspecies differences in metabolism and distribution, or testing at dose levels that are not clinically relevant. tandfonline.com Toxicology studies, for example, often use high doses that can alter the exposure-time curve and may not reflect the PK profile at a therapeutically active dose. tandfonline.com

Strategies to resolve these contradictions include:

Dedicated Pharmacokinetic Studies: Conducting separate PK studies at pharmacologically relevant doses, rather than relying solely on toxicokinetic (TK) data from high-dose toxicity studies, is essential for accurately defining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com

PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic (PK/PD) data helps to establish a clear relationship between drug exposure and its effect. nih.gov This modeling can provide a quantitative basis for extrapolating preclinical findings to clinical trials and can help understand the reasons for failed efficacy in combinations. nih.gov

Interspecies Scaling: Accounting for known differences between species is crucial. This includes adjusting for variations in plasma protein binding, metabolic stability, and target affinity to translate the pharmacokinetic profile to a clinically relevant measure. tandfonline.com

Adherence to Good Laboratory Practice (GLP) and ICH Guidelines

Adherence to Good Laboratory Practice (GLP) and the International Council for Harmonisation (ICH) guidelines is mandatory for ensuring the quality, integrity, and reliability of preclinical safety studies.

Good Laboratory Practice (GLP) , as defined in regulations like the US FDA's 21 CFR Part 58, provides a framework for the conduct and management of non-clinical laboratory studies. medchemexpress.comwur.nl GLP regulations mandate rigorous standards for study protocols, personnel responsibilities, facility and equipment maintenance, standard operating procedures (SOPs), and comprehensive documentation. wur.nl A key component of GLP is the Quality Assurance Unit (QAU), which operates independently to monitor studies and ensure compliance, thereby guaranteeing that the data generated is reliable, reproducible, and traceable. medchemexpress.comwur.nl

The International Council for Harmonisation (ICH) provides a series of guidelines to harmonize the requirements for drug development worldwide. medchemexpress.com Guidelines such as ICH S7A and S7B outline the necessary safety pharmacology studies to assess a drug's effects on vital organ systems, while ICH M3(R2) details the requirements for nonclinical safety studies before initiating human trials. These guidelines are not rigid rules but provide a scientifically and ethically sound framework for preclinical evaluation. medchemexpress.com Compliance with these internationally accepted standards is essential for regulatory submissions and for justifying the transition of a new drug candidate from preclinical research to human clinical trials. wur.nl

Future Research Directions and Challenges

Deeper Elucidation of Biosynthetic Pathways

The precise biosynthetic pathway of Baogongteng A within its natural plant sources, such as Erycibe obtusifolia, remains largely undefined researchgate.net. Identifying the specific enzymes, genes, and metabolic intermediates involved in its formation is crucial for understanding its ecological role and for exploring biotechnological production methods. Future investigations should employ advanced 'omics' technologies, including genomics, transcriptomics, and metabolomics, to identify candidate genes and enzymes responsible for this compound biosynthesis. Functional characterization of these identified genes and their encoded proteins will be essential for mapping the complete biosynthetic route. Furthermore, understanding the precursor supply and the regulatory mechanisms governing its production within the plant would provide valuable insights.

Advanced Pharmacological Characterization

This compound is primarily recognized for its hypotensive and miotic effects, making it a candidate for glaucoma treatment benchchem.comrsc.orgbiocrick.comrsc.orgnih.gov. It functions as a muscarinic agonist, interacting with muscarinic acetylcholine (B1216132) receptors (mAChRs) rsc.orgbiocrick.comchemfaces.com. Notably, synthetic this compound exhibits approximately half the potency of the naturally occurring compound rsc.orgbiocrick.comchemfaces.com, and studies on its analogs indicate that the 6S configuration is crucial for enhanced muscarinic receptor binding chemfaces.com. Emerging research also points to potential anti-inflammatory properties through the modulation of inflammatory pathways benchchem.comontosight.ai, neuroprotective effects beneficial for retinal health benchchem.com, and anticancer activity against cancer cell proliferation benchchem.com. Advanced pharmacological characterization should focus on elucidating the precise mechanisms of action for all reported activities, including identifying specific mAChR subtypes (M1-M5) and their downstream signaling cascades. Rigorous in vivo studies in relevant disease models are necessary to confirm and quantify its efficacy in glaucoma, inflammatory conditions, neurodegenerative diseases, and various cancers. Investigating potential synergistic effects with other therapeutic agents is also a promising area for future research.

Computational Design of Enhanced Analogs

Structure-activity relationship (SAR) studies, including computational analyses such as Comparative Molecular Field Analysis (CoMFA), have highlighted that structural modifications and stereochemistry significantly influence this compound's biological activity chemfaces.com. Computational design strategies, incorporating molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) models, can be utilized to design novel analogs. The objective is to create compounds with improved potency, enhanced selectivity for specific receptor subtypes, better pharmacokinetic properties (e.g., bioavailability), and potentially reduced toxicity compared to the parent compound. This rational design approach holds promise for accelerating the discovery of more effective therapeutic agents derived from the this compound scaffold.

Methodological Innovations in Isolation and Analysis

Given the extremely low natural abundance of this compound in its plant sources, necessitating extraction yields as low as one part per hundred thousand rsc.org, the development of efficient isolation and purification techniques is critical. Future research should explore advanced chromatographic methods, such as preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), alongside novel extraction strategies like supercritical fluid extraction, to improve recovery yields. Furthermore, the development of more sensitive and specific analytical techniques, including advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Direct Analysis in Real Time-Mass Spectrometry (DART-MS), is essential for accurate identification, quantification, and quality control of this compound in complex natural matrices and biological samples.

Collaborative Research Initiatives

The multidisciplinary nature of natural product research, spanning synthesis, isolation, characterization, and pharmacological evaluation, inherently benefits from robust collaborative efforts. Future progress in understanding and utilizing this compound will be significantly accelerated through interdisciplinary initiatives. This involves fostering collaborations between synthetic organic chemists, natural product chemists, pharmacologists, biochemists, toxicologists, and clinicians. Such partnerships can expedite the pace of discovery, facilitate the translation of research findings into potential therapeutic applications, and effectively address the complex challenges associated with natural product development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.